N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
Description
N-(3-(Dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a benzothiazole-derived acetamide compound featuring a dimethylaminopropyl side chain, a 4-fluorobenzo[d]thiazole moiety, and a phenoxyacetamide backbone. The dimethylaminopropyl group contributes to solubility in aqueous environments, while the phenoxyacetamide structure may influence conformational flexibility and intermolecular interactions. This compound is structurally analogous to several pharmacologically active thiazole and benzothiazole derivatives, which are often explored for antimicrobial, anticancer, and kinase-inhibitory properties .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S.ClH/c1-23(2)12-7-13-24(18(25)14-26-15-8-4-3-5-9-15)20-22-19-16(21)10-6-11-17(19)27-20;/h3-6,8-11H,7,12-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUJWMYZPGKOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)COC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a synthetic compound notable for its potential biological activities. This article delves into its biological activity, focusing on antibacterial, antifungal, and anticancer properties, while also discussing relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : C₁₇H₁₉ClFN₃O₂S
- Molecular Weight : Approximately 438.9 g/mol
- Key Functional Groups : Dimethylamino group, fluorobenzothiazole moiety, and a phenoxyacetamide structure.
This structural diversity is believed to enhance its solubility and biological activity compared to other similar compounds.
Antibacterial Activity
Research indicates that the compound exhibits moderate antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study published in the journal "Molecules," it was shown that while the compound had some effectiveness against these strains, it was not as potent as conventional antibiotics. Further investigations are necessary to elucidate the mechanism of action and potential for resistance development.
Antifungal Activity
Similar compounds within the benzothiazole family have demonstrated antifungal properties. For instance, derivatives of benzothiazole have been reported to inhibit fungal growth effectively in vitro. The specific antifungal activity of this compound remains to be conclusively determined, but preliminary data suggest it may share these properties .
Anticancer Activity
The compound has shown promise in anticancer research. In various assays, derivatives with similar structures have been observed to exhibit significant cytotoxic effects against cancer cell lines. For example:
| Compound | Cell Line | IC₅₀ (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 (Lung) | 8.78 ± 3.62 | 2D Assay |
| Compound B | NCI-H358 (Lung) | 6.68 ± 15 | 2D Assay |
| Compound C | A549 (Lung) | 19.94 ± 2.19 | 3D Assay |
| Compound D | NCI-H358 (Lung) | 11.27 ± 0.49 | 3D Assay |
These findings illustrate that while the compound may not be universally effective across all formats, it demonstrates higher efficacy in two-dimensional cultures compared to three-dimensional models .
Study on Antibacterial Properties
A notable study conducted in 2013 evaluated the antibacterial efficacy of several benzothiazole derivatives, including this compound. The results indicated moderate effectiveness against E. coli and S. aureus, suggesting potential as a lead compound for further development in antibacterial therapies.
Research on Anticancer Effects
In a recent investigation into the anticancer properties of benzothiazole derivatives, compounds structurally related to this compound were tested against various cancer cell lines. The results showed promising antiproliferative activity, particularly in lung cancer models, highlighting the need for more extensive studies to explore their therapeutic potential .
Scientific Research Applications
Antibacterial Activity
Research indicates that this compound may exhibit moderate antibacterial properties. A study conducted in 2013 evaluated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that while the compound showed some antibacterial activity, it was less effective compared to standard antibiotics. Further investigations are necessary to understand its mechanism of action, efficacy in vivo, and the potential for developing resistance .
Anticancer Potential
Emerging studies suggest that derivatives of compounds similar to N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride could possess anticancer properties. For instance, modifications of related compounds have demonstrated significant growth inhibition against various cancer cell lines, indicating a promising avenue for further research into its potential as an anticancer agent .
Pharmacological Studies
Pharmacological evaluations have focused on the compound's binding affinities to various biological targets. Understanding these interactions is crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound. The unique combination of its structural components may enhance solubility and biological activity, making it a candidate for drug development .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions that ensure high purity and yield. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure of the synthesized compound .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how different substituents on the compound can affect its biological activity. This information is vital for optimizing the compound's efficacy and safety profile in therapeutic applications .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Benzothiazole core with 4-fluoro substitution.
- Compound 9c () : Combines triazole-thiazole and benzimidazole systems. The triazole ring introduces additional hydrogen-bonding capacity compared to the target’s benzothiazole .
- Compound 4b (): Thiazole core with allyl and fluorophenyl groups. Lacks the acetamide linkage but includes an imino group, altering electronic properties .
Substituent Effects
- Fluorine Position :
- Methoxy vs. Fluoro: compound: 4-Methoxybenzamide substituent.
- Nitro and Chloro Groups :
Key Reaction Steps
- Target Compound : Likely synthesized via S-alkylation of benzothiazole precursors, similar to methods in (e.g., α-halogenated ketone reactions) .
- Compounds : Derived from Friedel-Crafts sulfonylation and 1,2,4-triazole cyclization. IR spectra confirmed tautomeric forms (C=S at 1247–1255 cm⁻¹; absence of C=O at 1663–1682 cm⁻¹) .
- Compounds : Synthesized via click chemistry (triazole formation) and amide coupling. IR showed strong C=O stretches (~1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹), aligning with the target’s acetamide group .
Spectral Comparisons
Q & A
Basic Research Questions
Q. How can the multi-step synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) and employ purification techniques like column chromatography or recrystallization. Continuous flow reactors (CFRs) enhance scalability and reduce side reactions by precise control of reaction parameters . Monitor intermediate steps via Thin Layer Chromatography (TLC) to track reaction progress .
Q. What spectroscopic and analytical techniques are essential for confirming the compound’s structure?
- Methodological Answer : Use a combination of Nuclear Magnetic Resonance (NMR) for hydrogen/carbon environments, Infrared Spectroscopy (IR) for functional groups (e.g., amide C=O stretch), and Mass Spectrometry (MS) for molecular weight validation. Elemental analysis ensures stoichiometric consistency between theoretical and experimental values .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer : Wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Use fume hoods for volatile reagents. Dispose of waste via certified biohazard protocols, especially for halogenated by-products .
Advanced Research Questions
Q. How can computational modeling improve reaction design and derivative development?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Use molecular docking to assess binding affinity with target proteins (e.g., enzymes). Integrate computational predictions with experimental validation to prioritize derivatives with enhanced activity .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Methodological Answer : Cross-validate using alternative techniques (e.g., 2D NMR for stereochemistry) or isotopic labeling. Compare experimental IR/MS data with simulated spectra from computational tools like Gaussian. Re-examine synthetic intermediates for potential impurities .
Q. What strategies are effective for modifying the compound to explore structure-activity relationships (SAR)?
- Methodological Answer : Target functional groups (e.g., fluorobenzo[d]thiazol, dimethylamino) for substitution. Synthesize analogs by replacing phenoxyacetamide with bioisosteres (e.g., sulfonamides) and evaluate pharmacological activity via in vitro assays (e.g., enzyme inhibition, cytotoxicity) .
Q. How can advanced reactor designs (e.g., microwave-assisted synthesis) enhance reaction efficiency?
- Methodological Answer : Microwave reactors reduce reaction times and improve selectivity for thermally sensitive intermediates. Optimize parameters (power, pressure) using Design of Experiments (DoE) to maximize yield while minimizing degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
